molecular formula C7H8O3 B074758 Ethyl 2-furoate CAS No. 1335-40-6

Ethyl 2-furoate

Cat. No. B074758
CAS RN: 1335-40-6
M. Wt: 140.14 g/mol
InChI Key: NHXSTXWKZVAVOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 2-furoate and related compounds involves several methodologies, including catalytic processes and reaction pathways involving furan derivatives. One notable method includes the Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans catalyzed by Lewis acid molecular sieves, showcasing pathways to biobased terephthalic acid precursors (Pacheco et al., 2015). Another method involves the gas-phase elimination kinetics of Ethyl 2-furoate, offering insights into its reactivity and stability under varying conditions (Espitia et al., 2009).

Molecular Structure Analysis

Ethyl 2-furoate's molecular structure, characterized by X-ray diffraction and spectroscopy, underpins its chemical behavior and reactivity. Its structure is pivotal in the synthesis of complex organic molecules, such as in the creation of ethyl 1,2-dihydronaphtho[2,1-b]furans (Arrault, 1999) and in the study of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate for its crystal structure (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 2-furoate participates in various chemical reactions, including its role in the synthesis of biobased polyesters and copolymers, demonstrating its versatility as a building block for environmentally friendly materials (Abid et al., 2008). It also plays a critical role in the Ru(II)-catalyzed synthesis of poly-substituted furans, indicating its utility in creating complex molecular architectures (Chourasiya et al., 2023).

Physical Properties Analysis

The physical properties of Ethyl 2-furoate and related compounds, such as their thermal and mechanical behaviors, are critical for their application in material science. For instance, studies on copolyesters containing Ethyl 2-furoate units have shown the material's amorphous nature and good thermal stability, pertinent for packaging applications (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties of Ethyl 2-furoate, including its reactivity and interaction with other molecules, are fundamental to its applications in synthesis and material development. For example, its role in the solvent-free synthesis and corrosion inhibition performance on carbon steel highlights its potential in industrial applications (El-Lateef et al., 2019).

Scientific Research Applications

  • Copolyesters Containing Terephthalic and Bio‐Based Furanic Units by Melt‐Polycondensation :

    • Research : This study focused on the synthesis of copolyesters using bio-based ethyl 2-furoate. These materials are amorphous polymers with good thermal stability.
    • Citation : (Abid, Kamoun, Gharbi, & Fradet, 2008).
  • Gas‐Phase Elimination Kinetics of Ethyl 2‐Furoate :

    • Research : This study investigated the gas-phase elimination kinetics of ethyl 2-furoate. The elimination products include ethylene and the corresponding heteroaromatic 2-carboxylic acid.
    • Citation : (Espitia et al., 2009).
  • Corrosion Inhibition of Mild Steel in Acid Medium by Furan Derivatives :

    • Research : This study explored the effectiveness of ethyl 2-furoate as a corrosion inhibitor for mild steel in an acidic environment.
    • Citation : (Khaled, 2010).
  • Synthesis of Perfume Ethyl Furoate :

    • Research : This paper discusses the synthesis of ethyl furoate, a perfume component, from furoic acid and ethanol, highlighting its approval for use in various countries.
    • Citation : (Wang, 2010).
  • Palladium-Catalysed Direct Heteroarylations Using Esters as Blocking Groups :

    • Research : This study utilized ethyl 5-bromo-2-furoate for palladium-catalysed direct arylation of heteroaromatics, demonstrating its effectiveness in forming biheteroaryls.
    • Citation : (Fu, Zhao, Bruneau, & Doucet, 2012).

Safety And Hazards

Ethyl 2-furoate is classified as a combustible solid . It should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It should not be released into the environment .

properties

IUPAC Name

ethyl furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXSTXWKZVAVOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060640
Record name 2-Furancarboxylic acid, ethyl ester
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Molecular Weight

140.14 g/mol
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Product Name

Ethyl 2-furoate

CAS RN

614-99-3, 1335-40-6
Record name Ethyl 2-furoate
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Record name Ethyl 2-furoate
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Synthesis routes and methods I

Procedure details

In a manner similar to that in Reference Example 13, by using 4-methylpyridine in place of 3,4-dimethylpyridine and using ethyl 3-(4-pyridyl)furan-2-carboxylate (133 mg, 0.612 mmol) obtained in Step 1, in place of ethyl furan-2-carboxylate, the entitled Compound ad (35.3 mg, 18%) was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-(4-pyridyl)furan-2-carboxylate
Quantity
133 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Toluene (100 ml), ethanol (12.33 g, 267.67 mmol) and 2-furancarboxylic acid (25 g, 223.05 mmol) were added into a 200-ml flask in this order at room temperature and then p-toluenesulfonic acid monohydrate (6.65 g, 34.96 mmol) was charged thereto. The solution was gently heated and subjected to reflux dehydration for 3 to 5 hours. After reflux dehydration, the solution was cooled to around room temperature, added with triethylamine (5.64 g, 55.76 mmol) at room temperature, stirred and then added with silica gel. After stirring for a while, the silica gel was filtered off. After the solvent of the filtrate was removed in vacuum distillation, ethyl 2-furancarboxylate (27.60 g, 88%) was isolated in distillation.
Quantity
6.65 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step Two
Quantity
12.33 g
Type
reactant
Reaction Step Three
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
515
Citations
L Espitia, R Meneses, RM Dominguez… - … Journal of Chemical …, 2009 - Wiley Online Library
… The gas-phase elimination kinetics of ethyl 2-furoate and 2-ethyl 2-thiophenecarboxylate … The rate coefficients are expressed by the following Arrhenius equations: ethyl 2-furoate, log k …
Number of citations: 12 onlinelibrary.wiley.com
TVT Mai, KC Lin, LK Huynh - International Journal of Chemical …, 2020 - Wiley Online Library
… the decomposition of ethyl 2-furoate. Thus, … ethyl 2-furoate in a large array of conditions (ie, T = 500-1500 K and P = 1-7600 Torr). Moreover, the chemical reactivity of the ethyl 2-furoate …
Number of citations: 1 onlinelibrary.wiley.com
R Ercoli, E Mantica… - The Journal of …, 1967 - ACS Publications
… chloride, the crude mixture contained much unreacted ethyl 2-furoate, chiefly ethyl 5-acetyl-2furoate … 44 g of ethyl 2-furoate unreacted and at 100150 (0.1-1 mm) 11 g of the keto and /3-…
Number of citations: 17 pubs.acs.org
S Zaidi, A Bougarech, M Abid, S Abid, AJD Silvestre… - Molecules, 2023 - mdpi.com
… 5,5′-isopropylidene bis-(ethyl 2-furoate) (DEbF), obtained … the condensation of biobased ethyl 2-furoate with acetone in … 5,5′-isopropylidene-bis(ethyl 2-furoate)) (PDDbF), using a …
Number of citations: 1 www.mdpi.com
S PENNANEN - ACTA CHEMICA SCANDINAVICA, 1972 - actachemscand.org
When methyl 2-furoate (I) is treated with F eCl3 and an excess of an aliphatic acid chloride, the product formed is methyl (Z)—5-(1-chloro-l-alkenyl)-2-furoate instead of the expected …
Number of citations: 0 actachemscand.org
Z Sajadi, MM Abrishami, JM Chapman Jr… - Journal of …, 1984 - Elsevier
… Methyl 2-furoate (II), ethyl 2-furoate (III), methyl 2-furylacrylate (VIII), and ethyl 2-furylacrylate (IX) were prepared according to procedures described previously (6-1 1). Only NMR and IR …
Number of citations: 17 www.sciencedirect.com
J De Maron, D Cesari, SB Rameesdeen, T Tabanelli… - Green …, 2023 - pubs.rsc.org
… Preliminary solubility/miscibility tests of furoic acid (FA), methyl 2-furoate (2-MF) or ethyl 2-furoate (2-EF) with acetic acid (AA) or ethyl acetate (EA) led us to select 2-MF as the most …
Number of citations: 0 pubs.rsc.org
N Clauson-Kaas, F Limborg - Acta Chemica Scandinavica, 1952 - thevespiary.org
… Of 2-furoic acid, ethyl 2-furoate, ethyl 2-furylacrylate, furfural and 2-acetylfuran only furfural is methoxylated by bromine in methanol under the usual reaction conditions 1:3. Besides …
Number of citations: 61 www.thevespiary.org
I Kuwajima, K Atsumi, I Azegami - Journal of the Chemical Society …, 1977 - pubs.rsc.org
Treatment of ethyl 2-furoate or 5-methyl-2-furoate with metallic sodium in the presence of trimethylchlorosilane affords the trimethylsilyl enol ether of 3,5-bis(trimethylsilyl)pent-4-yn-1-al …
Number of citations: 7 pubs.rsc.org
KV Kuticheva, LM Pevzner, ML Petrov - Russian Journal of General …, 2015 - Springer
… In turn, the starting compound has been synthesized via sequential chloroethylation of ethyl 2furoate, substitution of chlorine with acetoxy group, and methanolysis of the acetate in …
Number of citations: 1 link.springer.com

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